Cas no 2006276-89-5 (1-(6-Bromohexyl)pyrrolidineHydrobromide)

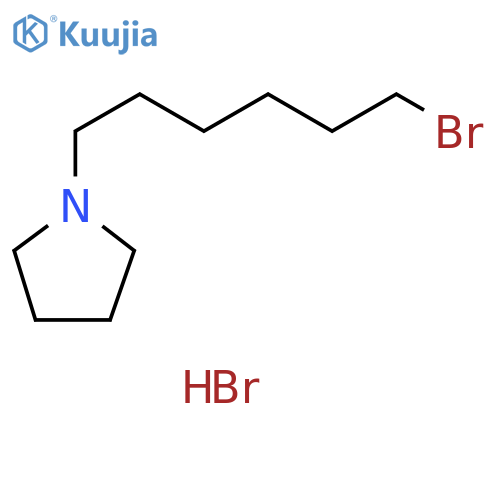

2006276-89-5 structure

商品名:1-(6-Bromohexyl)pyrrolidineHydrobromide

CAS番号:2006276-89-5

MF:C10H21Br2N

メガワット:315.088441610336

MDL:MFCD29905636

CID:4633935

1-(6-Bromohexyl)pyrrolidineHydrobromide 化学的及び物理的性質

名前と識別子

-

- 1-(6-Bromohexyl)pyrrolidine Hydrobromide

- 1-(6-Bromohexyl)pyrrolidineHydrobromide

-

- MDL: MFCD29905636

- インチ: 1S/C10H20BrN.BrH/c11-7-3-1-2-4-8-12-9-5-6-10-12;/h1-10H2;1H

- InChIKey: ZVJQTPPMCSEDET-UHFFFAOYSA-N

- ほほえんだ: C(N1CCCC1)CCCCCBr.Br

1-(6-Bromohexyl)pyrrolidineHydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576054-1g |

1-(6-Bromohexyl)pyrrolidine hydrobromide |

2006276-89-5 | 98% | 1g |

¥7150 | 2023-04-08 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY040494-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | ≥95% | 1g |

¥5500.00 | 2024-07-09 | |

| Chemenu | CM121284-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | 95% | 1g |

$531 | 2021-08-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | SY040494-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | 95% | 1g |

¥4258.06 | 2023-09-15 | |

| Chemenu | CM121284-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | 95% | 1g |

$*** | 2023-03-29 | |

| eNovation Chemicals LLC | D776389-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | 95% | 1g |

$715 | 2024-07-20 | |

| eNovation Chemicals LLC | D776389-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | 95% | 1g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | D776389-1g |

1-(6-Bromohexyl)pyrrolidine Hydrobromide |

2006276-89-5 | 95% | 1g |

$715 | 2025-02-25 |

1-(6-Bromohexyl)pyrrolidineHydrobromide 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

2006276-89-5 (1-(6-Bromohexyl)pyrrolidineHydrobromide) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 61549-49-3(9-Decenenitrile)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2006276-89-5)1-(6-Bromohexyl)pyrrolidineHydrobromide

清らかである:99%

はかる:1g

価格 ($):690.0